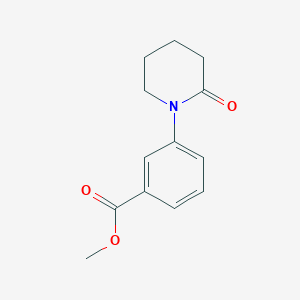

Methyl 3-(2-oxopiperidin-1-yl)benzoate

Overview

Description

Methyl 3-(2-oxopiperidin-1-yl)benzoate is a chemical compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid and piperidine, featuring a piperidinone ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxopiperidin-1-yl)benzoate typically involves the reaction of 3-aminobenzoic acid with methyl 2-oxopiperidine-1-carboxylate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives and piperidinone ketones.

Reduction: Alcohol derivatives of the ester and ketone groups.

Substitution: Various substituted benzoates and piperidinones.

Scientific Research Applications

Methyl 3-(2-oxopiperidin-1-yl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinone ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.

Ethyl 3-(2-oxopiperidin-1-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 4-(2-oxopiperidin-1-yl)benzoate: Similar structure but with the piperidinone ring attached at the 4-position of the benzoate ring.

Uniqueness

Methyl 3-(2-oxopiperidin-1-yl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinone ring and the ester group provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

Methyl 3-(2-oxopiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a piperidinone structure. The presence of the piperidinone ring is significant as it can mimic natural substrates, influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidinone ring can act as an inhibitor or activator in metabolic pathways, while the ester group enhances the compound's bioavailability and metabolic stability. This dual functionality suggests potential applications in drug development, particularly in targeting enzyme pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in oncology .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of enolase, an enzyme critical in glycolysis. Inhibition of enolase can lead to reduced energy production in cancer cells, thereby limiting their growth .

Data Table: Biological Activity Overview

Study 1: Anticancer Activity

A study conducted on several human cancer cell lines demonstrated that this compound significantly inhibited cell growth with IC50 values ranging from 10 to 20 µM. The study reported that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Study 2: Enzyme Targeting

In another investigation focused on metabolic pathways, researchers evaluated the compound's effect on enolase activity. The results indicated that this compound effectively inhibited enolase with an IC50 value of approximately 15 µM. This inhibition led to decreased ATP levels in treated cells, suggesting its potential as a metabolic disruptor in cancer therapy .

Properties

IUPAC Name |

methyl 3-(2-oxopiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)10-5-4-6-11(9-10)14-8-3-2-7-12(14)15/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIOFNUPQLMBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443448 | |

| Record name | Methyl 3-(2-oxopiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168162-28-5 | |

| Record name | Methyl 3-(2-oxopiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.